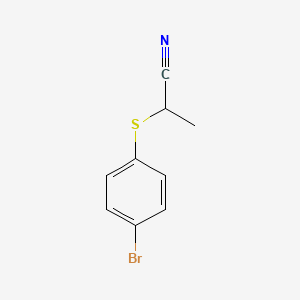

2-(4-Bromophenyl)sulfanylpropanenitrile

Description

Properties

IUPAC Name |

2-(4-bromophenyl)sulfanylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNS/c1-7(6-11)12-9-4-2-8(10)3-5-9/h2-5,7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXXNAZVFLJBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)SC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with 2-(4-Bromophenyl)propanenitrile (CAS 42186-06-1)

Structural Differences : Lacks the sulfanyl group, resulting in a simpler propanenitrile backbone.

Key Implications :

- Polarity : Reduced polarity compared to the sulfanyl analog, likely increasing hydrophobicity (higher LogP).

- Electronic Effects : The nitrile’s electrophilicity may be less influenced without the electron-donating sulfanyl group .

Comparison with 2-(4-Bromophenyl)-3-methylbutanenitrile (CAS 51632-12-3)

Structural Differences : Features a longer carbon chain (butanenitrile) with a methyl branch at the third position.

Key Implications :

- Steric Effects : Increased steric hindrance may slow reaction kinetics, particularly in nucleophilic attacks on the nitrile.

Comparison with 2-(2-Bromophenyl)-2-methylpropanenitrile (CAS 57775-06-1)

Structural Differences : Bromine at the ortho position and a geminal methyl group on the nitrile-bearing carbon.

Key Implications :

- Electronic Effects : Ortho-bromine induces steric and electronic effects, reducing aromatic ring electron density compared to the para isomer.

- Steric Hindrance : Geminal methyl groups may hinder access to the nitrile group, limiting its participation in reactions like hydrolysis .

Comparison with 6-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS 783335-58-0)

Structural Differences : Bicyclic indene system fused with a nitrile group.

Key Implications :

- Conjugation: Extended π-system may alter UV-Vis absorption properties compared to monocyclic analogs .

Comparison with 2-((4-Bromophenyl)sulfonyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile (BI80621, CAS 1025632-62-5)

Structural Differences : Sulfonyl (-SO₂-) group replaces sulfanyl (-S-), with a benzylpiperazinyl substituent.

Key Implications :

- Electrophilicity : Sulfonyl group enhances electron-withdrawing effects, increasing nitrile electrophilicity.

- Solubility : Piperazinyl moiety introduces basicity, improving solubility in acidic media.

Comparison with 2-(azepan-1-yl)-1-(4-bromophenyl)-2-phenylethanone (CAS 88675-47-2)

Structural Differences : Ketone replaces nitrile, with an azepane ring and phenyl group.

Key Implications :

- Reactivity : Ketone functionality enables nucleophilic additions (e.g., Grignard reactions) instead of nitrile-specific transformations.

- LogP/PSA : Higher LogP (5.187) and lower PSA (20.31) suggest greater lipophilicity compared to nitrile analogs, impacting bioavailability .

Preparation Methods

Alkylation of 4-Bromothiophenol with 2-Halopropanenitrile

A direct method involves the reaction of 4-bromothiophenol with 2-halopropanenitrile (e.g., 2-bromopropanenitrile) under basic conditions. The thiolate ion, generated via deprotonation of 4-bromothiophenol using bases such as triethylamine or sodium hydride, undergoes an SN2 displacement with the halogenated nitrile:

Key Considerations :

-

Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance nucleophilicity and reaction rates.

-

Temperature : Reactions typically proceed at 25–50°C to balance kinetics and side-product formation.

-

Yield Optimization : Excess 2-bromopropanenitrile (1.2–1.5 equiv) improves conversion, with reported yields exceeding 75% under optimized conditions.

Conjugate Addition (Michael Addition)

Thiolate Addition to Acrylonitrile

4-Bromothiophenol reacts with acrylonitrile in a Michael addition, facilitated by deprotonation to the thiolate ion. The mechanism proceeds via attack at the β-carbon of the α,β-unsaturated nitrile:

Experimental Protocol :

-

Base Selection : Triethylamine or 1,8-diazabicycloundec-7-ene (DBU) in THF at 0–25°C.

-

Stoichiometry : Equimolar ratios prevent oligomerization of acrylonitrile.

-

Workup : Aqueous extraction followed by silica gel chromatography yields the product in >80% purity.

Advantages :

Radical-Mediated Thiol-Ene Reaction

Anti-Markovnikov Addition Under Radical Initiation

The thiol-ene reaction between 4-bromothiophenol and acrylonitrile proceeds via a radical chain mechanism, initiated by azobisisobutyronitrile (AIBN) or UV light:

Optimization Parameters :

-

Initiator Loading : 0.5–1 mol% AIBN ensures efficient radical generation.

-

Solvent Compatibility : Toluene or dichloromethane minimizes side reactions.

-

Oxygen Exclusion : Rigorous inert atmosphere (N/Ar) prevents disulfide formation.

Industrial Relevance :

Continuous flow reactors enhance safety and efficiency for large-scale production, reducing reaction times by 50% compared to batch processes.

Alternative Pathways: Coupling and Functionalization

Ullmann-Type C–S Coupling

Palladium or copper catalysts enable coupling between 2-bromopropanenitrile and 4-bromothiophenol:

Catalytic Systems :

-

Copper(I) iodide with 1,10-phenanthroline ligands in DMSO at 100°C.

-

Yields up to 65% reported, though substrate functionalization limits broader applicability.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Scalability | Key Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–85 | 6–12 h | Moderate | 2-Bromopropanenitrile synthesis |

| Michael Addition | 80–90 | 2–4 h | High | Acrylonitrile polymerization |

| Thiol-Ene Reaction | 75–88 | 1–3 h | High | Radical initiator handling |

| Ullmann Coupling | 60–70 | 24–48 h | Low | Catalyst cost and ligand optimization |

Industrial Production and Process Optimization

Continuous Flow Synthesis

Adopting continuous flow reactors for thiol-ene or Michael addition routes improves heat transfer and mixing, critical for exothermic reactions. For example, a microreactor system operating at 50°C with a residence time of 10 minutes achieves 95% conversion.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Bromophenyl)sulfanylpropanenitrile?

- Methodological Answer : The synthesis typically involves S-alkylation or condensation reactions . For example, S-alkylation of a thiol-containing intermediate (e.g., 4-bromobenzenethiol) with a nitrile-bearing electrophile (e.g., α-bromopropionitrile) under alkaline conditions is a common approach. Reaction optimization may require temperature control (0–60°C) and inert atmospheres to prevent oxidation . Multi-step protocols, such as introducing the sulfanyl group via nucleophilic substitution, are also documented for structurally similar bromophenyl nitriles .

Q. How is the compound structurally characterized to confirm purity and identity?

- Methodological Answer : Characterization relies on NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and FTIR . For instance:

- ¹H NMR : Aromatic protons (δ 7.3–7.6 ppm) confirm the bromophenyl group, while the sulfanyl-propanenitrile chain shows distinct signals for CH2 (δ 3.1–3.5 ppm) and CN (no proton signal).

- FTIR : A sharp peak near ~2240 cm⁻¹ confirms the nitrile group, while S–C stretching vibrations appear at ~650 cm⁻¹ .

- MS : High-resolution ESI-MS can validate the molecular ion peak (expected m/z ~255–257 for C9H8BrNS) and isotopic patterns due to bromine .

Q. What are the solubility and stability considerations for handling this compound?

- Methodological Answer : The compound is likely lipophilic due to the bromophenyl and nitrile groups. Solubility tests in DMSO, THF, or chloroform are recommended for experimental setups. Stability studies under varying pH, light, and temperature (e.g., 4°C vs. room temperature) should precede long-term storage. Degradation products can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural refinement?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for refinement. If discrepancies arise between observed and calculated diffraction

- Check for twinned crystals or disorder in the sulfanyl or nitrile groups.

- Apply restraints to bond lengths/angles using the AFIX command.

- Validate hydrogen bonding networks with PLATON or Mercury software. For high-resolution data, anisotropic displacement parameters improve accuracy .

Q. What experimental designs are optimal for evaluating biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfur-binding active sites (e.g., cysteine proteases) due to the sulfanyl group’s nucleophilicity.

- Assay Design : Use fluorescence-based assays (e.g., fluorogenic substrates) to monitor inhibition kinetics. Include controls with structurally related nitriles (e.g., 2-(4-chlorophenyl)-3-oxobutanenitrile) to assess specificity .

- Data Analysis : Compare IC50 values and perform molecular docking (using AutoDock Vina) to predict binding modes. Cross-validate with mutagenesis studies if activity is unexpected .

Q. How can conflicting reactivity data in cross-coupling reactions be reconciled?

- Methodological Answer : Conflicting results (e.g., Suzuki vs. Ullmann coupling efficiency) may arise from:

- Catalyst Compatibility : Test palladium (Pd(PPh3)4) vs. copper (CuI) catalysts under varying conditions (microwave vs. thermal).

- Protecting Group Effects : The sulfanyl group may poison catalysts; temporary protection (e.g., as a thioether) can mitigate this.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) for Cu-mediated reactions, while toluene/ethanol mixtures suit Pd systems .

Q. What strategies address low yields in multi-step syntheses of derivatives?

- Methodological Answer :

- Intermediate Purification : Employ column chromatography (hexane/EtOAc gradients) after each step to remove byproducts.

- Reaction Monitoring : Use in-situ FTIR or GC-MS to identify bottlenecks (e.g., incomplete nitrile formation).

- Microwave Assistance : Reduce reaction times and improve yields for steps like cyclization or sulfanyl group introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.